molecular formula C24H15NO B14188203 N-(Prop-2-YN-1-YL)perylene-3-carboxamide CAS No. 918438-07-0

N-(Prop-2-YN-1-YL)perylene-3-carboxamide

Cat. No.: B14188203
CAS No.: 918438-07-0
M. Wt: 333.4 g/mol
InChI Key: GYKFNBJUIFEZSS-UHFFFAOYSA-N
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Description

N-(Prop-2-YN-1-YL)perylene-3-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and features a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-YN-1-YL)perylene-3-carboxamide typically involves the reaction of perylene-3-carboxylic acid with prop-2-yn-1-amine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-YN-1-YL)perylene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding perylene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced perylene compounds.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perylenequinones, while reduction could produce perylene dihydrides. Substitution reactions can result in a variety of functionalized perylene derivatives .

Scientific Research Applications

N-(Prop-2-YN-1-YL)perylene-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Prop-2-YN-1-YL)perylene-3-carboxamide involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photochemistry. The compound can also act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and electron transfer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Prop-2-YN-1-YL)perylene-3-carboxamide is unique due to its perylene core, which provides enhanced π-π stacking interactions and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring strong fluorescence and electronic conductivity.

Properties

CAS No.

918438-07-0

Molecular Formula

C24H15NO

Molecular Weight

333.4 g/mol

IUPAC Name

N-prop-2-ynylperylene-3-carboxamide

InChI

InChI=1S/C24H15NO/c1-2-14-25-24(26)21-13-12-20-17-9-4-7-15-6-3-8-16(22(15)17)18-10-5-11-19(21)23(18)20/h1,3-13H,14H2,(H,25,26)

InChI Key

GYKFNBJUIFEZSS-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=C2C3=CC=CC4=C3C(=CC=C4)C5=C2C1=CC=C5

Origin of Product

United States

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